4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. Pyridazinones have been extensively studied due to their potential therapeutic applications, including antihypertensive, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
Target of Action
Pyridazin-3(2h)-ones, a class of compounds to which this compound belongs, have been reported to interact with a wide range of targets due to their diverse pharmacological activities .
Mode of Action
It’s worth noting that many nonsteroidal anti-inflammatory and analgesic drugs (nsaids) act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes .
Biochemical Pathways
Pyridazin-3(2h)-ones have been reported to exhibit a diverse range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazin-3(2h)-ones have been reported to exhibit a diverse range of pharmacological activities, including anti-inflammatory, antinociceptive, and antiulcer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthesis method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce various substituted pyridazinones .
Scientific Research Applications
4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antidiabetic properties.
Medicine: Investigated for its antihypertensive and anti-inflammatory effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-5-ethoxy-2-methyl-2,3-dihydropyridazin-3-one include other pyridazinone derivatives such as:
- 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (emorfazone)
- 4-chloro-5-(2-hydroxy-ethylamino)-3(2H)-pyridazinone
Uniqueness
This compound is unique due to its specific substituents, which confer distinct pharmacological properties. Its chloro and ethoxy groups, in particular, contribute to its antimicrobial and anti-inflammatory activities .
Properties
IUPAC Name |
4-chloro-5-ethoxy-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-12-5-4-9-10(2)7(11)6(5)8/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIMLJKEDCWECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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